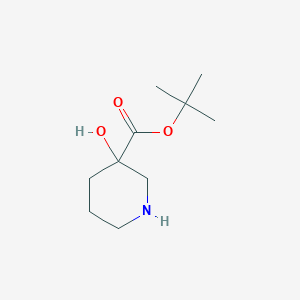

Tert-butyl 3-hydroxypiperidine-3-carboxylate

Description

Contextualization within Piperidine (B6355638) Alkaloid and Heterocyclic Chemistry Research

The piperidine structural motif is a cornerstone of heterocyclic chemistry, appearing in a vast array of naturally occurring alkaloids and synthetic compounds with diverse biological activities. bath.ac.uknih.gov Piperidine alkaloids, isolated from various natural sources including plants, insects, and marine animals, exhibit a wide range of physiological effects. bath.ac.uk The study of these compounds has been a driving force in the development of new synthetic methodologies and has provided inspiration for the design of novel therapeutic agents.

Tert-butyl 3-hydroxypiperidine-3-carboxylate fits within this rich context as a functionalized piperidine derivative. The presence of both a hydroxyl group and a carboxylic acid ester on the piperidine ring provides multiple points for chemical modification, allowing chemists to introduce a variety of substituents and build more complex molecular architectures. This versatility makes it a valuable tool for exploring the structure-activity relationships of piperidine-based compounds and for the synthesis of new analogues of naturally occurring piperidine alkaloids.

Importance as a Chiral Building Block and Synthetic Synthon in Organic Synthesis

One of the most significant aspects of this compound is its utility as a chiral building block in asymmetric synthesis. The carbon atom to which the hydroxyl group is attached is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. In the synthesis of pharmaceuticals and other biologically active molecules, it is often the case that only one enantiomer exhibits the desired activity, while the other may be inactive or even have undesirable side effects.

The ability to introduce a pre-defined stereocenter into a molecule is therefore of paramount importance. Chiral hydroxypiperidines, such as this compound, serve as valuable "synthons," or structural units that can be incorporated into a larger molecule to control its three-dimensional arrangement. The tert-butoxycarbonyl (Boc) group attached to the piperidine nitrogen serves as a protecting group, preventing unwanted reactions at the nitrogen atom while other transformations are carried out on the molecule. This group can be easily removed under specific conditions, allowing for further functionalization of the piperidine ring.

Historical Development and Current Research Trajectory of Hydroxypiperidine Derivatives

The study of hydroxypiperidine derivatives has a long history, intertwined with the development of synthetic organic chemistry and medicinal chemistry. Early research focused on the isolation and characterization of naturally occurring hydroxypiperidine alkaloids. As synthetic methods became more sophisticated, chemists began to explore the synthesis of these and related compounds in the laboratory.

In recent years, there has been a surge of interest in the development of new and efficient methods for the synthesis of substituted piperidines, including hydroxypiperidine derivatives. nih.govntu.edu.sgorganic-chemistry.org This is driven by the continued importance of the piperidine scaffold in drug discovery. nih.gov Current research is focused on developing stereoselective methods for the synthesis of chiral hydroxypiperidines, as well as on exploring the use of these compounds in the synthesis of novel therapeutic agents. nih.govresearchgate.netmdpi.com The development of catalytic asymmetric methods for the synthesis of piperidines is a particularly active area of research. nih.gov

Overview of Advanced Academic Research Domains

This compound and related compounds are being utilized in a variety of advanced academic research domains. These include:

Medicinal Chemistry: As mentioned previously, hydroxypiperidine derivatives are important scaffolds for the development of new drugs. They are found in compounds targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders. chemicalbook.com For example, (S)-1-Boc-3-hydroxypiperidine is a key intermediate in the synthesis of Ibrutinib, a drug used to treat certain types of cancer. chemicalbook.com

Natural Product Synthesis: The synthesis of complex natural products containing the piperidine ring system is a challenging and rewarding area of research. Chiral hydroxypiperidines serve as valuable starting materials for the construction of these intricate molecules.

Catalysis: Researchers are exploring the use of piperidine-based ligands in transition metal catalysis. The ability to tune the electronic and steric properties of the piperidine ring by introducing substituents like the hydroxyl and carboxylate groups makes these compounds attractive candidates for the development of new and more efficient catalysts.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H19NO3 |

| Molecular Weight | 201.26 g/mol |

| Melting Point | 34-40 °C |

| Boiling Point | 292.3±33.0 °C (Predicted) |

| Density | 1.107±0.06 g/cm3 (Predicted) |

| Solubility | Soluble in methanol |

Data sourced from various chemical databases. echemi.com

Interactive Data Table: Synthesis Methods for (S)-1-Boc-3-hydroxypiperidine

| Method | Starting Material | Key Steps | Advantages | Disadvantages |

| Chemical Resolution | 3-hydroxypiperidine (B146073) | Resolution with a chiral acid (e.g., tartaric acid derivative), followed by Boc protection. chemicalbook.com | Well-established method. | Low yield, multiple steps, high cost. chemicalbook.com |

| Asymmetric Synthesis | Achiral starting materials | Multi-step synthesis involving asymmetric reactions to introduce chirality. | Can provide high enantiomeric purity. | Often involves lengthy synthetic sequences and may have low overall yields. chemicalbook.com |

| Biotransformation | 1-tert-butoxycarbonyl-3-piperidone | Enantioselective reduction using a ketoreductase enzyme. chemicalbook.com | High efficiency, environmentally friendly ("green") method. | May require specialized enzymes and optimization of reaction conditions. |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-hydroxypiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)10(13)5-4-6-11-7-10/h11,13H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLVOUWDASJJIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCCNC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849835-70-6 | |

| Record name | tert-butyl 3-hydroxypiperidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Process Optimization for Tert Butyl 3 Hydroxypiperidine 3 Carboxylate

Chemo-Enzymatic and Biocatalytic Approaches to Stereoselective Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, operating under mild conditions, can catalyze stereospecific transformations with high precision, making them ideal for the production of enantiopure pharmaceuticals.

Asymmetric Reduction Catalyzed by Ketoreductases and Coenzyme Regeneration Systems

The asymmetric reduction of the prochiral ketone, tert-butyl 3-oxopiperidine-3-carboxylate, using ketoreductases (KREDs) is a prominent and effective method for producing the desired (S)-enantiomer. mdpi.comchemicalbook.comderpharmachemica.comnih.gov These enzymes, belonging to the oxidoreductase class, facilitate the stereoselective transfer of a hydride from a nicotinamide (B372718) cofactor (NADH or NADPH) to the carbonyl group.

A critical aspect of these biocatalytic reductions is the regeneration of the expensive coenzyme. mdpi.com To make the process economically viable, an in-situ coenzyme regeneration system is essential. A widely adopted and successful strategy is the use of a coupled-enzyme system, where a second enzyme recycles the oxidized cofactor (NAD⁺ or NADP⁺) back to its reduced form. Glucose dehydrogenase (GDH) is frequently employed for this purpose, utilizing inexpensive D-glucose as the ultimate reducing agent. mdpi.comnih.gov

Research has demonstrated the successful coexpression of ketoreductase and glucose dehydrogenase in host cells like E. coli, which simplifies the process by containing both catalysts within a single system. mdpi.com This approach avoids the need to add two separate enzymes and facilitates a more efficient regeneration cycle.

Table 1: Performance of a Coexpressed KRED/GDH System in the Asymmetric Reduction of N-Boc-3-piperidone mdpi.com

| Catalyst Form | Reaction Time (h) | Conversion (%) |

| Whole Cell | 8 | 44.5 |

| Whole Cell | 12 | 69.8 |

| Cell-Free Extract | 8 | 90.1 |

| Cell-Free Extract | 12 | 99.2 |

The data indicates that using a cell-free extract leads to significantly higher reaction rates and conversions compared to whole-cell catalysis, likely due to the elimination of mass transfer limitations across the cell membrane. mdpi.com The optical purity of the resulting (S)-N-Boc-3-hydroxypiperidine is consistently high, often exceeding 99% enantiomeric excess (ee). mdpi.comresearchgate.net

Enzymatic Resolution of Racemic Precursors

Enzymatic kinetic resolution is another powerful biocatalytic strategy for obtaining enantiomerically pure compounds. This technique utilizes enzymes, typically lipases or proteases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. While direct enzymatic resolution of tert-butyl 3-hydroxypiperidine-3-carboxylate is not extensively documented, the resolution of closely related N-Boc protected piperidine (B6355638) derivatives has been successfully achieved.

Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are particularly effective for the enantioselective acylation or hydrolysis of racemic alcohols and their esters. documentsdelivered.com In a typical kinetic resolution of a racemic alcohol, the lipase will selectively acylate one enantiomer, producing an ester and leaving the unreacted enantiomer of the alcohol. These two compounds, having different functional groups, can then be separated by standard chromatographic methods. This approach has been applied to the resolution of racemic N-Boc-protected piperidine derivatives, demonstrating the feasibility of this strategy within this class of compounds. The efficiency of such resolutions is often high, achieving excellent enantioselectivity (E > 200). chemicalbook.com

Optimization of Biocatalyst Performance and Reaction Conditions

To maximize the efficiency and economic viability of biocatalytic processes, optimization of various reaction parameters is crucial. For the ketoreductase-catalyzed synthesis of (S)-tert-butyl 3-hydroxypiperidine-3-carboxylate, key parameters that have been systematically optimized include temperature, pH, and the ratio of the biocatalysts.

Studies have shown that the optimal temperature for the activity of the ketoreductase is often in the range of 35-40°C. derpharmachemica.com Higher temperatures can lead to a decrease in enzyme activity and stability. The pH of the reaction medium also plays a critical role, with an optimal pH typically around 6.5 to 7.5. mdpi.comnih.gov

Table 2: Effect of Temperature and pH on the Conversion Rate in KRED-catalyzed Synthesis mdpi.com

| Parameter | Value | Conversion after 24h (%) |

| Temperature | 20°C | Increased Significantly |

| 35°C | 99.1 | |

| 45°C | 39.6 | |

| pH | 6.5 | 99.3 |

These optimization studies are essential for developing a robust and scalable biocatalytic process for the industrial production of enantiopure this compound.

Chemical Asymmetric Synthesis Strategies

Alongside biocatalytic methods, chemical asymmetric synthesis provides a diverse toolkit for the construction of chiral molecules. These strategies often involve the use of chiral auxiliaries, organocatalysts, or metal-based catalysts to control the stereochemical outcome of a reaction.

Chiral Auxiliary-Mediated Transformations

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product.

For the synthesis of chiral piperidine derivatives, oxazolidinones, popularized by Evans, are a widely used class of chiral auxiliaries. wikipedia.orgrsc.org These auxiliaries can be attached to a precursor molecule to guide stereoselective alkylation or aldol (B89426) reactions. The steric bulk of the substituents on the oxazolidinone ring effectively shields one face of the enolate, leading to a highly diastereoselective reaction with an electrophile. wikipedia.org While specific examples detailing the synthesis of this compound using this exact method are not prevalent, the principle has been successfully applied to the synthesis of various chiral piperidinones and other related heterocyclic compounds. rsc.org

Other notable chiral auxiliaries that have found broad application in asymmetric synthesis include pseudoephedrine and Enders' SAMP/RAMP hydrazones, which are effective in the asymmetric α-alkylation of ketones and aldehydes. wikipedia.orgnih.gov The general applicability of these powerful methods suggests their potential for adaptation to the synthesis of the target molecule.

Asymmetric Organocatalysis and Metal-Catalyzed Asymmetric Reactions

In recent decades, asymmetric organocatalysis and metal-catalyzed asymmetric reactions have emerged as powerful and efficient methods for the synthesis of chiral compounds.

Asymmetric Organocatalysis utilizes small organic molecules as catalysts to induce stereoselectivity. Proline and its derivatives are among the most successful organocatalysts, particularly for asymmetric aldol and Mannich reactions. nih.govtcichemicals.com These catalysts operate by forming chiral enamines or iminium ions with the substrates, which then react with high facial selectivity. While a direct proline-catalyzed synthesis of this compound is not prominently reported, the application of organocatalysis for the asymmetric synthesis of substituted piperidines is an active area of research. nih.gov For instance, quinine-derived squaramide catalysts have been used in domino reactions to construct highly substituted tetrahydropyridines with excellent enantioselectivity. acs.org

Metal-Catalyzed Asymmetric Reactions , particularly asymmetric hydrogenation, offer a highly efficient route to chiral molecules. The asymmetric hydrogenation of a suitable precursor, such as N-Boc-3-oxopiperidine, can provide direct access to the desired chiral alcohol. Transition metal complexes with chiral ligands, such as those based on rhodium and ruthenium, are highly effective for this transformation. dicp.ac.cnrsc.orgrsc.org

For example, rhodium complexes with chiral phosphine (B1218219) ligands like ZhaoPhos have been shown to catalyze the asymmetric hydrogenation of exocyclic α,β-unsaturated lactams with excellent yields and enantioselectivities (up to 99% ee). rsc.org Similarly, ruthenium-based catalysts are also highly effective for the asymmetric hydrogenation of N-heterocyclic compounds. rsc.orgnih.gov The choice of metal, chiral ligand, and reaction conditions is critical for achieving high enantioselectivity.

Table 3: Examples of Metal-Catalyzed Asymmetric Hydrogenation for Piperidine Synthesis

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

| Rhodium/ZhaoPhos | Exocyclic α,β-unsaturated lactam | Chiral 3-substituted piperidine | up to 99% | rsc.org |

| Rhodium-based | Pyridinium salts | Chiral piperidines | Excellent | dicp.ac.cnliverpool.ac.uk |

| Ruthenium/PhTRAP | N-Boc-indoles | Chiral indolines | up to 95% | N/A |

These metal-catalyzed methods are powerful due to their high efficiency, broad substrate scope, and the ability to achieve high levels of enantiocontrol, making them attractive for the large-scale synthesis of chiral intermediates like this compound.

Diastereoselective Synthetic Pathways

The stereocontrolled synthesis of highly substituted piperidine rings is a significant challenge in organic chemistry. Diastereoselective strategies are crucial when additional stereocenters are present on the piperidine core, enabling precise control over the relative spatial arrangement of substituents.

One powerful approach involves the diastereoselective hydrogenation of substituted pyridine (B92270) precursors. For instance, various regioisomeric disubstituted pyridines can be hydrogenated using catalysts like Platinum(IV) oxide (PtO₂), which often leads to the preferential formation of cis-piperidines. whiterose.ac.uk The resulting cis-diastereomers can then be epimerized under basic conditions to furnish the corresponding trans-isomers, providing access to both diastereomeric series from a common precursor. whiterose.ac.uk

Another advanced methodology is the regio- and diastereoselective functionalization of tetrahydropyridine (B1245486) intermediates. This can be achieved through diastereoselective epoxidation followed by regioselective ring-opening of the resulting epoxide. nih.gov This strategy allows for the introduction of hydroxyl groups and other functionalities onto the piperidine skeleton with high stereocontrol, yielding densely substituted oxygenated piperidines. nih.gov For sterically hindered systems, specialized reagents have been developed to direct the epoxidation to a specific face of the molecule, overriding steric effects. nih.gov Furthermore, mercuric ion-initiated cyclofunctionalization of N-acylaminomethyl ether derivatives of allylic alcohols can generate key trans-oxazolidine intermediates, which serve as precursors for the stereoselective synthesis of 3-hydroxy-2,6-dialkylpiperidines. epa.gov

Conventional Synthetic Routes and Methodological Refinements

Conventional approaches to synthesizing chiral tert-butyl 3-hydroxypiperidine-1-carboxylate often begin with achiral precursors or racemic mixtures, incorporating a key chirality-inducing step later in the sequence.

A prevalent and commercially viable route commences with the achiral precursor 3-pyridone. The synthesis involves the catalytic hydrogenation of 3-pyridone to produce racemic 3-hydroxypiperidine (B146073). derpharmachemica.comgoogle.com This racemic intermediate must then be resolved into its constituent enantiomers before the final protection step. Common catalysts for this hydrogenation include rhodium on carbon, conducted at elevated temperature and pressure. google.com

Alternatively, asymmetric synthesis can be achieved through the enzymatic reduction of an achiral prochiral ketone. The asymmetric reduction of N-Boc-3-piperidone is a highly efficient method for producing enantiomerically pure (S)- or (R)-N-Boc-3-hydroxypiperidine. This biotransformation is often carried out using ketoreductase (KRED) enzymes, frequently coupled with a cofactor regeneration system involving glucose dehydrogenase (GDH). mdpi.com This approach is valued for its high enantioselectivity and environmentally friendly reaction conditions. derpharmachemica.com

Syntheses from the chiral pool, which utilize readily available chiral molecules as starting materials, have also been developed. One such pathway begins with (R)-glyceraldehyde acetonide. This method involves a sequence of reactions including a Wittig reaction, double bond reduction, deprotection, selective tosylation, and a final Raney nickel-catalyzed reductive amination and cyclization, followed by Boc protection.

Chemical resolution of racemic 3-hydroxypiperidine is a cornerstone of many synthetic strategies. This technique relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. After separation, the desired enantiomer of 3-hydroxypiperidine can be liberated by treatment with a base. This method has been successfully industrialized, though yields can be limited by the theoretical maximum of 50% for the desired enantiomer from the racemate. derpharmachemica.com

Several chiral acids have been employed as resolving agents, with the choice of agent and solvent system being critical for efficient separation.

Table 1: Chiral Resolving Agents for Racemic 3-Hydroxypiperidine| Resolving Agent | Solvent System | Key Features | Reference |

|---|---|---|---|

| D-Pyroglutamic acid | Ethanol | Forms a crystalline salt with (S)-3-hydroxypiperidine, allowing for separation by cooling and filtration. The resolving agent is low-cost and can be recovered. | google.com |

| L-Camphorsulfonic acid | Ethanol / Methyl tertiary butyl ether (MTBE) | A commonly used resolving agent in commercial synthesis to isolate the (S)-enantiomer. | derpharmachemica.com |

Optimizing reaction parameters is essential for maximizing yield, purity, and process efficiency, particularly for industrial-scale production. For the biocatalytic reduction of N-Boc-3-piperidone, key variables include temperature, pH, and cofactor concentration. Studies have shown that for ketoreductase and glucose dehydrogenase co-expression systems, optimal conditions can lead to conversions and optical purity values exceeding 99%. mdpi.com The reaction temperature significantly influences enzyme activity and stability, while pH affects the enzyme's catalytic efficiency. mdpi.com

Table 2: Optimization of Biocatalytic Reduction of N-Boc-3-piperidone| Parameter | Tested Range | Optimal Value | Outcome at Optimal Value (after 24h) | Reference |

|---|---|---|---|---|

| Temperature | 20–45 °C | 35 °C | 99.1% conversion | mdpi.com |

| pH | 6.0–8.0 | 6.5 | 99.3% conversion | mdpi.com |

For chemical steps, such as the hydrogenation of 3-pyridone, optimization involves catalyst selection, catalyst loading, hydrogen pressure, and reaction time. A typical industrial process might use 5% rhodium on carbon at 5 MPa of hydrogen pressure at 90°C for 48 hours to ensure complete conversion. google.com In the subsequent Boc-protection step, optimization of stoichiometry, base, and reaction time is crucial for achieving high yields, with reactions often reaching completion within 3-6 hours at room temperature. google.com

Protecting Group Strategies and Deprotection Chemistry

The use of protecting groups is fundamental in the synthesis of complex molecules like tert-butyl 3-hydroxypiperidine-1-carboxylate to mask reactive functional groups and direct reactivity.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of the piperidine ring due to its stability under a variety of reaction conditions and its facile, selective removal under acidic conditions.

The protection reaction is typically carried out by treating the resolved (S)-3-hydroxypiperidine salt with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride) in the presence of a base. google.com The base, such as sodium hydroxide, deprotonates the ammonium (B1175870) salt, liberating the free amine which then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This reaction is efficient and high-yielding, often performed in an aqueous or mixed solvent system at room temperature. google.com

The Boc group is robust and resistant to basic hydrolysis, nucleophiles, and catalytic hydrogenation, making it orthogonal to many other protecting groups. Its selective removal is readily accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in an organic solvent. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene (B52900) and carbon dioxide. This clean and efficient deprotection makes the Boc group an invaluable tool in multi-step pharmaceutical synthesis.

Orthogonal Protection Schemes for Complex Architectures

In the synthesis of multifaceted molecules, orthogonal protection schemes are indispensable. These strategies employ protecting groups from different classes that can be removed under distinct, non-interfering conditions, thus allowing for the sequential functionalization of a multifunctional compound. For a molecule like this compound, which contains a Boc-protected amine, a tertiary hydroxyl group, and a tert-butyl ester, a careful selection of additional protecting groups would be necessary to achieve selective modification.

The N-Boc group is an acid-labile protecting group, typically removed under conditions such as treatment with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. The tert-butyl ester is also susceptible to acidic cleavage, often requiring similar conditions to the N-Boc group. This inherent lack of orthogonality between the N-Boc and the tert-butyl ester presents a synthetic challenge if selective deprotection of the nitrogen is desired without affecting the ester.

To overcome this, a hypothetical orthogonal protection strategy for the hydroxyl group would be required. For instance, the hydroxyl group could be protected with a base-labile group, such as an acetate (B1210297) or benzoate (B1203000) ester, or a silyl (B83357) ether like tert-butyldimethylsilyl (TBDMS) ether, which can be removed with fluoride (B91410) ions. This would create a system where the different protecting groups can be removed in a controlled sequence.

Table 1: Illustrative Orthogonal Protection Scheme for this compound Derivatives

| Functional Group | Protecting Group | Deprotection Conditions | Orthogonality |

| Amine (Piperidine N) | tert-Butoxycarbonyl (Boc) | Acidic (e.g., TFA, HCl) | Orthogonal to base-labile and fluoride-labile groups. |

| Hydroxyl (C3) | Acetyl (Ac) | Basic (e.g., NaOCH₃, K₂CO₃/MeOH) | Orthogonal to acid-labile groups. |

| Hydroxyl (C3) | tert-Butyldimethylsilyl (TBDMS) | Fluoride source (e.g., TBAF) | Orthogonal to acid-labile and base-labile groups. |

| Carboxylic Acid (C3) | Benzyl (B1604629) (Bn) | Hydrogenolysis (e.g., H₂, Pd/C) | Orthogonal to acid-labile, base-labile, and fluoride-labile groups. |

This table is for illustrative purposes to demonstrate the concept of orthogonal protection with protecting groups that could be applied to the core structure.

For the construction of more complex molecules, the tert-butyl ester could be replaced with a benzyl ester. The benzyl group is removable under neutral conditions via hydrogenolysis, which would be orthogonal to the acid-labile Boc group and a base-labile protecting group on the hydroxyl function. This tri-orthogonal system would offer maximum flexibility for the sequential functionalization of the piperidine scaffold.

Recent advancements in synthetic methodology are also exploring routes that minimize the reliance on traditional protecting group manipulations. For example, biocatalytic C-H oxidation combined with radical cross-coupling has emerged as a powerful strategy for the modular and stereoselective functionalization of piperidines, potentially bypassing the need for extensive protection-deprotection sequences. researchgate.netnih.govchemrxiv.orgnews-medical.netchemistryviews.org

Green Chemistry Principles in Synthesis

The pharmaceutical and fine chemical industries are increasingly adopting green chemistry principles to reduce the environmental impact of their processes. This involves a focus on solvent selection, waste minimization, energy efficiency, and atom economy.

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF) are effective but pose significant environmental and health concerns. Green chemistry encourages the use of safer, more sustainable alternatives. For reactions involving N-Boc protection and deprotection, greener solvent options are being explored. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are bio-based solvents that can often replace traditional ethereal or chlorinated solvents. rsc.orgmdpi.comnih.gov

Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are also gaining traction as environmentally benign reaction media for the synthesis of N-heterocycles. mdpi.comresearchgate.net Furthermore, solvent-free reaction conditions represent an ideal scenario for waste minimization. A notable example is the deprotection of N-Boc groups using ex situ generated hydrogen chloride gas under solvent-free conditions, which yields the hydrochloride salt directly and quantitatively, eliminating the need for work-up and purification steps. rsc.org

Waste minimization is also addressed through process optimization. The use of catalytic reagents over stoichiometric ones is a cornerstone of green chemistry. For instance, the development of catalytic methods for the selective deprotection of Boc groups using iron(III) salts presents a more sustainable alternative to the use of strong acids in large excess. rsc.org

Table 2: Comparison of Green Chemistry Metrics for Different Synthetic Approaches to Piperidine Derivatives

| Synthetic Approach | Typical Solvents | Atom Economy | Energy Input | Waste Generation (E-Factor) | Overall Greenness |

| Traditional Multi-step Synthesis with Protecting Groups | DCM, DMF, THF | Low to Moderate | High (multiple steps, heating/cooling) | High | Low |

| Catalytic Methods | Greener alternatives (e.g., 2-MeTHF, CPME) | Moderate to High | Moderate | Moderate | Moderate |

| Biocatalytic Synthesis | Water, Buffers | High | Low (mild conditions) | Low | High |

| Solvent-Free Reactions | None | Very High | Variable (can be low) | Very Low | Very High |

This table provides a qualitative comparison of different synthetic strategies based on established green chemistry principles. The values are illustrative and would vary for specific reaction conditions.

Elucidation of Reaction Mechanisms and Reactivity Profiles of Tert Butyl 3 Hydroxypiperidine 3 Carboxylate

Mechanistic Investigations of Compound Formation Reactions

The synthesis of tert-butyl 3-hydroxypiperidine-3-carboxylate can be achieved through several pathways, primarily involving the modification of a pre-existing piperidine (B6355638) ring. Two common strategies are the reduction of the corresponding ketone, tert-butyl 3-oxopiperidine-1-carboxylate, and the protection and subsequent functionalization of 3-hydroxypiperidine (B146073).

One prevalent method for the synthesis of the closely related (S)-N-Boc-3-hydroxypiperidine is the asymmetric reduction of N-Boc-3-piperidone. This transformation is often catalyzed by ketoreductases. mdpi.com Molecular simulations of this enzymatic reduction support a classic ordered two-step catalytic mechanism. nih.gov In this mechanism, the cofactor (often NADH or NADPH) first binds to the enzyme, followed by the binding of the substrate, N-Boc-3-piperidone. The hydride is then transferred from the cofactor to the carbonyl carbon of the substrate, leading to the formation of the hydroxyl group. Finally, the product, (S)-N-Boc-3-hydroxypiperidine, is released, followed by the release of the oxidized cofactor. nih.gov The high enantioselectivity observed in these reactions is attributed to the specific orientation of the substrate within the enzyme's active site. nih.gov

Chemical synthesis routes often begin with 3-hydroxypyridine (B118123). A typical sequence involves the reduction of the pyridine (B92270) ring to a piperidine, followed by the protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group. google.com The reduction of 3-hydroxypyridine can be achieved through catalytic hydrogenation. google.com The subsequent N-protection with di-tert-butyl dicarbonate (B1257347) (Boc₂O) proceeds via a nucleophilic attack of the secondary amine of the 3-hydroxypiperidine on one of the carbonyl carbons of the Boc anhydride. This is followed by the departure of the other Boc group as a leaving group, resulting in the formation of the N-Boc protected product.

Another synthetic approach involves the cyclization of a linear precursor. For instance, 5-halo-2-hydroxypentylamine hydrohalide can undergo an intramolecular nucleophilic substitution in the presence of a base to form 3-hydroxypiperidine. google.com The nitrogen atom acts as the nucleophile, attacking the carbon bearing the halogen, leading to ring closure. The resulting 3-hydroxypiperidine can then be protected with a Boc group as described above.

Intramolecular and Intermolecular Reactions of Functional Groups

The reactivity of this compound is centered around the hydroxyl group and the piperidine ring. The bulky tert-butyl group of the Boc protecting group can also exert steric influence on these reactions.

The secondary hydroxyl group of this compound can be oxidized to the corresponding ketone, tert-butyl 3-oxopiperidine-1-carboxylate. Several methods are available for this transformation, each with its own mechanistic pathway.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered non-nucleophilic base like triethylamine. The reaction proceeds through the formation of a chloro(dimethyl)sulfonium chloride intermediate from DMSO and oxalyl chloride. wikipedia.org The alcohol then attacks the electrophilic sulfur atom, forming an alkoxysulfonium salt. The added base deprotonates the carbon adjacent to the oxygen, leading to the formation of a sulfur ylide. This ylide undergoes a acs.orgchemicalbook.com-sigmatropic rearrangement via a five-membered ring transition state to yield the ketone, dimethyl sulfide, and triethylammonium (B8662869) chloride. wikipedia.orgyoutube.com

TEMPO-Catalyzed Oxidation: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable nitroxyl (B88944) radical that can act as a catalyst for the oxidation of alcohols in the presence of a stoichiometric co-oxidant such as sodium hypochlorite (B82951) (NaOCl). google.comwindows.net The actual oxidizing species is the N-oxoammonium ion, which is generated in situ from TEMPO by the co-oxidant. organic-chemistry.org The alcohol is then oxidized by the N-oxoammonium ion in a concerted or stepwise manner, leading to the formation of the ketone and the hydroxylamine (B1172632) form of TEMPO. The hydroxylamine is then re-oxidized by the co-oxidant to regenerate the N-oxoammonium ion, thus completing the catalytic cycle. windows.net

Table 1: Common Oxidation Methods for the Hydroxyl Group

| Oxidation Method | Key Reagents | General Mechanistic Feature |

|---|---|---|

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Formation of an alkoxysulfonium ylide followed by intramolecular proton transfer. wikipedia.orgyoutube.com |

| TEMPO-Catalyzed Oxidation | TEMPO (catalyst), NaOCl (co-oxidant) | Oxidation by an in-situ generated N-oxoammonium ion. windows.netorganic-chemistry.org |

The formation of this compound from its corresponding ketone is a reduction reaction with significant stereochemical implications, especially when a single enantiomer is desired.

As previously mentioned, enzymatic reductions using ketoreductases are highly effective in producing enantiomerically pure (S)- or (R)-tert-butyl 3-hydroxypiperidine-3-carboxylate. mdpi.com The stereochemical outcome is determined by the specific enzyme used and its ability to selectively deliver a hydride to one face of the prochiral ketone.

Chemical reductions using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will typically produce a racemic mixture of the (R) and (S) enantiomers, as the hydride can attack the carbonyl group from either face with roughly equal probability in the absence of a chiral influence. The mechanism involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide upon workup.

Nucleophilic substitution reactions directly on the carbon atoms of the piperidine ring of this compound are generally challenging due to the sp³-hybridized nature of the carbons, which makes them poor electrophiles. However, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate substitution reactions.

Once the hydroxyl group is converted to a leaving group (e.g., -OTs), it can be displaced by a variety of nucleophiles. These reactions typically proceed via an Sₙ2 mechanism, which involves a backside attack by the nucleophile on the carbon bearing the leaving group. This results in an inversion of stereochemistry at that center. The bulky N-Boc group and the piperidine ring conformation can influence the accessibility of the electrophilic carbon to the incoming nucleophile.

Rearrangement Reactions and Conformational Dynamics

While specific rearrangement reactions for this compound are not extensively reported in the literature, the piperidine ring system is known to undergo certain types of rearrangements under specific conditions. For example, neighboring group participation involving the nitrogen atom or the hydroxyl group could potentially lead to ring contraction or expansion reactions, although these are not common for this particular compound under normal conditions.

The conformational dynamics of the piperidine ring are a critical aspect of its reactivity. The N-Boc protected piperidine ring predominantly adopts a chair conformation to minimize steric strain. In this conformation, substituents can occupy either axial or equatorial positions. The large tert-butoxycarbonyl group on the nitrogen is expected to have a significant influence on the ring's conformation and the preferred orientation of the hydroxyl group. The equilibrium between different chair conformations and the axial/equatorial preference of the hydroxyl group will impact the reactivity of the molecule, particularly in stereoselective reactions.

Kinetic and Thermodynamic Aspects of Reactivity

The outcome of reactions involving the formation and subsequent transformations of piperidine derivatives can often be governed by either kinetic or thermodynamic control. acs.orgwikipedia.org

In the context of the formation of substituted piperidines, kinetic control favors the product that is formed fastest, which usually proceeds through the lowest energy transition state. libretexts.orgmasterorganicchemistry.com Thermodynamic control, on the other hand, favors the most stable product, which is achieved when the reaction is reversible and allowed to reach equilibrium. libretexts.orgmasterorganicchemistry.com Reaction conditions such as temperature, reaction time, and the choice of catalyst can dictate whether a reaction proceeds under kinetic or thermodynamic control. acs.orgwikipedia.org For instance, in some piperidine syntheses, low temperatures and strong, non-equilibrating conditions favor the formation of the kinetic product, while higher temperatures and the presence of an acid or base that can facilitate equilibration can lead to the thermodynamic product. acs.orgnih.gov

For the asymmetric reduction of N-Boc-3-piperidone, the reaction is typically run under conditions that are irreversible, and thus the product distribution is under kinetic control. The high stereoselectivity is a result of the large energy difference between the transition states leading to the two different enantiomers, which is a hallmark of efficient enzymatic catalysis.

Table 2: Factors Influencing Kinetic vs. Thermodynamic Control

| Factor | Favors Kinetic Product | Favors Thermodynamic Product |

|---|---|---|

| Temperature | Low | High |

| Reaction Time | Short | Long (to allow for equilibration) |

| Reaction Conditions | Irreversible | Reversible |

Applications As a Key Intermediate in Complex Molecule Synthesis

Chiral Scaffold in the Synthesis of Piperidine-Containing Heterocycles

The inherent chirality of tert-butyl 3-hydroxypiperidine-3-carboxylate makes it a highly valuable chiral scaffold. The piperidine (B6355638) ring is a common motif in a vast number of bioactive natural products and pharmaceutical agents. chemicalbook.com The presence and specific stereochemistry of the hydroxyl group at the C3-position can significantly influence the biological activity of the final molecule. chemicalbook.com

As a "key chiral intermediate," this compound provides a pre-defined stereocenter, allowing chemists to build complex structures with a high degree of stereocontrol, thereby avoiding the need for difficult chiral separations later in a synthetic sequence. chemicalbook.com This makes it a highly useful synthetic synthon in the pharmaceutical industry for creating libraries of piperidine-containing heterocyles for drug discovery. chemicalbook.com

Building Block for Nitrogen-Containing Polycyclic Systems

The piperidine ring of this compound serves as a foundational building block for the assembly of more complex nitrogen-containing polycyclic systems. These systems, which feature multiple fused or bridged rings, are characteristic of many potent alkaloids. For instance, tetracyclic bis-piperidine alkaloids, isolated from marine sponges, feature two piperidine units linked by macrocyclic rings and exhibit significant antiproliferative activities. mdpi.com

The synthesis of such intricate architectures often relies on the strategic use of piperidine-based building blocks. The functional groups on the this compound scaffold can be manipulated to form new rings through various chemical reactions, such as intramolecular cyclizations, to construct the complex frameworks of these polycyclic natural products.

Precursor in Stereoselective Total Synthesis of Natural Products

The utility of this compound extends to the stereoselective total synthesis of natural products and active pharmaceutical ingredients. Piperidine derivatives are characteristic substructures of many bioactive natural products and drug candidates. chemicalbook.com

A prominent example of its application is in the synthesis of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain cancers. chemicalbook.comnih.govnih.gov The (S)-enantiomer, (S)-N-Boc-3-hydroxypiperidine, is a critical chiral intermediate in the synthesis of this life-saving drug. nih.govnih.gov Furthermore, this building block is employed in the synthesis of various 3-piperidinol alkaloids, a class of natural products with diverse biological activities. chemicalbook.com The use of this chiral precursor ensures the correct stereochemistry in the final natural product, which is often crucial for its therapeutic effect.

Intermediate in the Synthesis of Complex Organic Molecules (Non-Clinical)

Beyond its role in synthesizing clinically relevant drugs and natural products, this compound is a versatile intermediate for a wide range of complex organic molecules used in chemical and biological research. It is used in the preparation of biologically active compounds such as antagonists for the human P2X7 receptor, which is involved in inflammation and pain signaling. Its utility as a building block allows for the systematic modification of different parts of the molecule, enabling structure-activity relationship (SAR) studies.

Derivatization to Amino-Hydroxypiperidine Structures

A key derivatization of the this compound scaffold is the introduction of an amino group to form amino-hydroxypiperidine structures. One such important derivative is tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate. This transformation adds another crucial functional group, opening up new avenues for chemical modification and influencing the molecule's interaction with biological targets. While synthetic routes to these amino-hydroxy derivatives often start from other chiral precursors like L-aspartic acid, the conversion of the 3-hydroxy-piperidine core into these more complex amino-alcohols is a common strategy in medicinal chemistry to explore new therapeutic possibilities.

| Precursor Molecule | Target Derivative | Key Transformation Steps |

| L-Aspartic Acid | tert-Butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate | Methylation, Reduction, Boc Protection, Mesylation |

Functionalization for Lactam and Glycolaldehyde (B1209225) Derivatives

The functional groups on this compound allow for a variety of chemical transformations. One important functionalization is the oxidation of the secondary alcohol to a ketone, yielding N-t-butyloxycarboryl-3-piperidone. google.com This oxidation can be achieved using reagents like sodium hypochlorite (B82951) in the presence of a TEMPO catalyst. google.com This resulting piperidone is a direct precursor to lactams (cyclic amides) through reactions such as the Baeyer-Villiger oxidation. Lactam rings are prevalent in many pharmaceuticals, including beta-lactam antibiotics.

The synthesis of glycolaldehyde derivatives from this specific piperidine precursor is less commonly documented in readily available scientific literature. However, the chemical handles present on the molecule, namely the hydroxyl group and the ester, provide potential sites for more complex manipulations that could lead to such structures through multi-step synthetic sequences.

| Starting Material | Intermediate | Reagents for Oxidation | Potential Final Product |

| N-t-butyloxycarboryl-3-hydroxypiperidine | N-t-butyloxycarboryl-3-piperidone | Sodium Hypochlorite, TEMPO | Lactam |

Sophisticated Spectroscopic and Analytical Characterization of Tert Butyl 3 Hydroxypiperidine 3 Carboxylate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural analysis of tert-butyl 3-hydroxypiperidine-3-carboxylate, offering deep insights into the molecular framework, connectivity, and dynamic behavior in solution.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure. youtube.comsdsu.edu Techniques such as COSY, HSQC, and HMBC are employed to establish the precise connectivity of atoms within the molecule. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons in the piperidine (B6355638) ring, allowing for the mapping of the -CH₂-CH₂-CH₂-CH₂- spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals directly with the carbon atoms to which they are attached (one-bond ¹H-¹³C correlations). youtube.com It is instrumental in definitively assigning the ¹³C chemical shift to each protonated carbon in the piperidine ring and the tert-butyl group. youtube.com

| 2D NMR Technique | Purpose | Expected Key Correlations for this compound |

| COSY | Maps ¹H-¹H spin systems | Correlations between H2-H3 (if present), H4-H5, and H5-H6 protons of the piperidine ring. |

| HSQC | Correlates protons to their directly attached carbons | Cross-peaks for C2-H2, C4-H4, C5-H5, C6-H6, and the tert-butyl C-(CH₃)₃. |

| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds) | - Protons of tert-butyl group to the carbamate (B1207046) C=O and the quaternary C(CH₃)₃.- Piperidine H2/H6 protons to the carbamate C=O.- Piperidine H2/H4 protons to the quaternary C3. |

Determining the enantiomeric excess (e.e.) is critical for chiral molecules. Chiral NMR spectroscopy provides a powerful method for this analysis without requiring physical separation of the enantiomers. nih.gov The technique relies on converting the enantiomeric pair into diastereomers by using a chiral auxiliary, which can then be distinguished by NMR due to their different magnetic environments. researchgate.net

Two primary approaches are used:

Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with a single enantiomer of a CDA. For this compound, the C3-hydroxyl group is a prime site for derivatization with reagents like Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) to form diastereomeric esters. doi.org The resulting diastereomers will exhibit distinct signals in the ¹H or ¹⁹F NMR spectra, allowing for integration and calculation of the e.e.

Chiral Solvating Agents (CSAs): The analyte forms transient, non-covalent diastereomeric complexes with a chiral solvating agent. unipi.it These weak interactions are often sufficient to induce small but measurable differences in the chemical shifts of the enantiomers. unipi.it Cyclodextrins or other chiral hosts can be used as CSAs. researchgate.net This method is advantageous as it is non-destructive and the sample can be recovered.

In either case, the ratio of the integrals of the resolved signals for the two diastereomeric species directly corresponds to the enantiomeric ratio of the original sample.

The this compound molecule is not static; it undergoes conformational changes in solution that can be studied using dynamic NMR (DNMR), often through variable-temperature (VT) experiments. unibas.it Two primary dynamic processes are of interest: the chair-chair interconversion of the piperidine ring and the restricted rotation around the carbamate C-N bond.

Piperidine Ring Inversion: The six-membered piperidine ring exists predominantly in chair conformations. The interconversion between the two chair forms can be slowed at low temperatures, potentially allowing for the observation of distinct signals for axial and equatorial protons. The energy barrier for this process can be calculated from the coalescence temperature of the signals.

N-Boc Rotational Isomerism: The carbamate group introduces a partial double bond character to the N-C(O) bond, leading to restricted rotation and the existence of two rotamers (or conformers). acs.org This phenomenon is well-documented for N-Boc protected piperidines. acs.org VT-NMR studies can determine the activation energy for this rotation. For a closely related N-Boc-2-arylpiperidine system, the free energy of activation (ΔG‡) for Boc group rotation was determined to be approximately 52 kJ/mol, indicating that the rotation is rapid at room temperature but can be slowed or "frozen out" on the NMR timescale at lower temperatures. acs.org

| Dynamic Process | Description | DNMR Observables | Typical Energy Barrier |

| Ring Inversion | Interconversion between the two chair conformations of the piperidine ring. | Broadening and coalescence of axial/equatorial proton signals upon heating. | ~40-45 kJ/mol |

| N-Boc Rotation | Restricted rotation around the N-C(O) amide bond, leading to distinct rotamers. | Observation of two sets of signals for nearby protons at low temperature; coalescence upon heating. | ~50-60 kJ/mol acs.org |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a definitive technique for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places). This allows for the calculation of a unique molecular formula.

For this compound, the expected molecular formula is C₁₀H₁₉NO₃. HRMS analysis, often using electrospray ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺. The experimentally determined mass is then compared to the theoretical exact mass calculated from the most abundant isotopes of its constituent elements. Agreement within a narrow tolerance (e.g., < 5 ppm) provides unambiguous confirmation of the molecular formula. nih.gov

| Parameter | Value |

| Molecular Formula | C₁₀H₁₉NO₃ |

| Theoretical Exact Mass ([M]) | 201.1365 g/mol nih.gov |

| Expected Ion (ESI+) | [M+H]⁺ |

| Calculated m/z for [C₁₀H₂₀NO₃]⁺ | 202.1438 |

| Typical HRMS Tolerance | < 5 ppm |

Chromatographic Methods for Purity and Stereoisomeric Analysis

Chromatographic techniques are essential for assessing the purity of this compound and, crucially, for separating and quantifying its stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers and determining enantiomeric purity with high accuracy. nih.gov The method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation. nih.gov

The development of a successful separation method involves screening different types of CSPs and mobile phases. For N-Boc protected 3-hydroxypiperidines, polysaccharide-based CSPs are highly effective. researchgate.netresearchgate.net A well-established method for the closely related compound (S)-N-Boc-3-hydroxypiperidine uses a Chiralpak IC-3 column, which is based on a cellulose (B213188) derivative. researchgate.net An isocratic mobile phase consisting of a mixture of a polar alcohol (like isopropanol) and a non-polar alkane (like n-hexane) is typically employed. This normal-phase method provides excellent resolution of the (R) and (S) enantiomers, allowing for precise quantification of enantiomeric excess. researchgate.netresearchgate.net

| Parameter | Conditions for a Closely Related Analyte ((S)-N-Boc-3-hydroxypiperidine) | Reference |

| Technique | Isocratic Normal-Phase HPLC | researchgate.net |

| Column | Chiralpak IC-3 (250 x 4.6 mm, 3 µm) | researchgate.net |

| Mobile Phase | Isopropanol / n-Hexane | researchgate.net |

| Detection | UV | researchgate.net |

| Purpose | Separation and quantification of (R) and (S) enantiomers to determine enantiomeric excess. | researchgate.netresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is primarily employed to detect and identify potential volatile impurities that may persist from the synthesis process. These impurities typically include residual solvents, unreacted starting materials, or volatile by-products.

The synthetic route often involves solvents such as ethanol, ethyl acetate (B1210297), and methyl tertiary butyl ether (MTBE), which must be controlled to very low levels in the final product. google.comgoogle.com GC-MS provides the necessary sensitivity and specificity for this task. The sample is vaporized and separated on a chromatographic column, after which the individual components are fragmented and detected by a mass spectrometer, providing a unique "fingerprint" for identification. Publicly available spectral data confirms that a GC-MS spectrum for this compound exists within the Wiley "A1-11-1245/SMS16-21" spectral library. nih.gov

| Potential Impurity | Typical Use in Synthesis | Expected Retention Time (min) [Hypothetical] | Key Mass Fragments (m/z) [Hypothetical] |

|---|---|---|---|

| Ethanol | Reaction/Recrystallization Solvent | 3.5 | 45, 31, 29 |

| Ethyl Acetate | Extraction Solvent | 5.2 | 88, 70, 43 |

| Methyl Tertiary Butyl Ether (MTBE) | Recrystallization Solvent | 4.8 | 88, 73, 57 |

| 3-Hydroxypyridine (B118123) | Starting Material | 11.5 | 95, 66, 39 |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

For the analysis of non-volatile impurities and the precise assessment of purity, Ultra-Performance Liquid Chromatography (UPLC) is the method of choice. UPLC improves upon traditional High-Performance Liquid Chromatography (HPLC) by utilizing columns with smaller sub-2 µm particles, which operate at higher pressures. This results in significantly faster analysis times, greater resolution, and improved sensitivity.

This technique is crucial for separating the main compound from closely related structural analogues, diastereomers, or non-volatile precursors like di-tert-butyl dicarbonate (B1257347). google.com The high resolving power of UPLC also allows for the accurate determination of enantiomeric purity when a suitable chiral stationary phase is employed. Several suppliers of the chiral variants of this compound, such as (R)-tert-butyl 3-hydroxypiperidine-1-carboxylate, indicate the availability of UPLC data to certify its quality. bldpharm.com

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 210 nm |

| Expected Retention Time | ~2.8 min |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides unambiguous proof of the compound's molecular connectivity, conformation, and, for chiral molecules, its absolute configuration (e.g., R or S).

While the specific crystal structure for this compound is not detailed in the provided search results, analysis of a closely related compound, tert-butyl 1-hydroxypiperidine-2-carboxylate, reveals the type of information that can be obtained. nih.gov Such an analysis would confirm the piperidine ring conformation (typically a chair form), the relative orientation of the hydroxyl and carboxylate groups, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing. nih.gov

| Parameter | Typical Value/Information Obtained |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P21/n |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths & Angles | Precise measurements for all atoms (e.g., C=O, C-O, C-N) |

| Absolute Configuration | Unambiguous assignment of stereocenters (R/S) |

| Hydrogen Bonding | Identification of intermolecular O-H···N or O-H···O interactions |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. These two methods are complementary, as some molecular vibrations are more active in IR and others in Raman. Spectral databases confirm that both FTIR and FT-Raman spectra have been recorded for this compound, often using instruments like the Bruker Tensor 27 FT-IR and Bruker MultiRAM FT-Raman spectrometers. nih.govnih.gov

The IR spectrum is dominated by strong absorptions corresponding to polar functional groups. Key expected peaks include a broad O-H stretch from the hydroxyl group, a strong C=O stretch from the tert-butoxycarbonyl (Boc) group, and C-N and C-O stretching vibrations. Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds and symmetric stretches, providing complementary information.

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm-1) | Expected Raman Wavenumber (cm-1) |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3500 - 3200 (Broad) | Weak or not observed |

| C-H (Alkyl) | Stretching | 3000 - 2850 | 3000 - 2850 (Strong) |

| C=O (Carbamate) | Stretching | 1700 - 1670 (Strong) | 1700 - 1670 (Weak) |

| C-N (Amine/Carbamate) | Stretching | 1250 - 1180 | Often weak |

| C-O (Ester/Alcohol) | Stretching | 1160 - 1050 (Strong) | Often weak |

Theoretical and Computational Studies of Tert Butyl 3 Hydroxypiperidine 3 Carboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is extensively used to study the properties of piperidine (B6355638) derivatives by modeling the electron density of the system. researchgate.net

The electronic structure of a molecule governs its stability, reactivity, and spectroscopic properties. DFT calculations are used to analyze the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial for understanding chemical reactions.

HOMO: Represents the ability to donate electrons. For Tert-butyl 3-hydroxypiperidine-3-carboxylate, the HOMO is expected to be localized around the nitrogen atom of the piperidine ring and the oxygen of the hydroxyl group, indicating these as potential sites for electrophilic attack.

LUMO: Represents the ability to accept electrons. The LUMO is likely centered on the carbonyl group of the carboxylate, making it susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Furthermore, analysis of the molecular electrostatic potential (MEP) map visually represents the charge distribution. For this molecule, negative potential (red/yellow) would be expected around the oxygen atoms of the carbonyl and hydroxyl groups, indicating regions prone to electrophilic interaction. Positive potential (blue) would be found near the hydrogen atoms, particularly the hydroxyl proton and the amine proton in a protonated state.

Natural Bond Orbital (NBO) analysis can also be performed to provide a more intuitive picture of bonding by describing the charge distribution in terms of localized bonds and lone pairs, quantifying interactions between filled and vacant orbitals.

A fundamental application of quantum chemical calculations is the determination of the most stable three-dimensional structure of a molecule. This process, known as geometry optimization or energy minimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface.

For this compound, calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). The optimization process would confirm that the piperidine ring adopts a stable chair conformation. The bulky tert-butyl carboxylate and the hydroxyl group would be positioned to minimize steric hindrance, which typically means placing the largest groups in equatorial positions. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters from DFT Optimization

| Parameter | Predicted Value Range |

|---|---|

| C-N Bond Length (ring) | 1.46 - 1.48 Å |

| C-C Bond Length (ring) | 1.52 - 1.54 Å |

| C=O Bond Length | ~1.22 Å |

| C-O Bond Length (ester) | ~1.35 Å |

| C-O Bond Length (hydroxyl) | ~1.43 Å |

| C-N-C Bond Angle (ring) | ~111° - 113° |

| O=C-O Bond Angle | ~125° |

Note: These are typical values expected from DFT calculations on similar N-Boc piperidine structures. Actual values would be determined from a specific calculation.

Conformational Analysis and Potential Energy Surfaces

The piperidine ring is conformationally flexible, primarily existing in chair and boat forms, with the chair form being significantly more stable. wikipedia.org For a substituted piperidine like this compound, the substituents can exist in either axial or equatorial positions.

Computational methods are used to perform a systematic conformational search to identify all low-energy conformers. By rotating key single bonds (e.g., the C-C bond to the carboxylate group and the C-O bond of the hydroxyl group) and performing geometry optimization on each starting structure, a potential energy surface (PES) can be mapped out. This analysis reveals the relative energies of different chair and twist-boat conformers and the energy barriers for interconversion between them. For this molecule, the chair conformation with the bulky tert-butoxycarbonyl group in the equatorial position is expected to be the global minimum energy structure. The orientation of the hydroxyl group (axial vs. equatorial) will also significantly influence the stability, with the equatorial position generally being favored to reduce 1,3-diaxial interactions.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum calculations provide static pictures of stable molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation in a simulated environment (e.g., in a solvent like water or chloroform).

For this compound, an MD simulation would typically run for nanoseconds to microseconds. The simulation could be used to:

Explore the conformational landscape and observe transitions between different chair and boat forms of the piperidine ring.

Analyze the flexibility of the tert-butyl and carboxylate groups.

Study the intramolecular and intermolecular hydrogen bonding involving the hydroxyl group and surrounding solvent molecules.

Calculate properties like the root-mean-square deviation (RMSD) to assess structural stability over time. researchgate.net

These simulations provide a more realistic understanding of the molecule's behavior in solution, which is crucial for interpreting its chemical reactivity and biological interactions. tandfonline.com

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can be invaluable for structure elucidation and interpretation of experimental data.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is typically used to calculate the magnetic shielding tensors for each nucleus. nih.gov These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS), also calculated at the same level of theory. researchgate.net Predicted spectra can help assign experimental peaks and distinguish between different isomers or conformers.

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

|---|---|---|

| Carbonyl C | 170-175 | (Value to be determined) |

| Quaternary C (t-Bu) | 80-85 | (Value to be determined) |

| C3-OH | 65-70 | (Value to be determined) |

| Piperidine CH₂ | 25-50 | (Value to be determined) |

| Methyl C (t-Bu) | 28-30 | (Value to be determined) |

Note: This table illustrates the type of data generated. Accurate predictions require high-level DFT calculations and can achieve errors of less than 2 ppm for ¹³C shifts. bris.ac.uk

IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. The resulting theoretical IR spectrum shows characteristic peaks for functional groups, such as the C=O stretch of the ester, the O-H stretch of the alcohol, and C-H stretches of the alkyl groups. These calculated frequencies are often scaled by an empirical factor to better match experimental data.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. For a saturated molecule like this, significant absorption is not expected in the visible range, but transitions in the UV range could be predicted.

Computational Predictions of Reactivity and Selectivity

DFT-based reactivity descriptors can predict how a molecule will behave in a chemical reaction. mdpi.com

Frontier Molecular Orbital (FMO) Theory: As mentioned in section 6.1.1, the HOMO and LUMO energies and distributions are key to predicting reactivity. The locations of these orbitals indicate the likely sites for electrophilic and nucleophilic attack, respectively. mdpi.com

Fukui Functions: These functions provide a more quantitative measure of the reactivity at a specific atomic site. The Fukui function indicates the change in electron density at a particular point when an electron is added to or removed from the molecule. This allows for the precise identification of the most electrophilic and nucleophilic atoms.

Reaction Pathway Modeling: For a specific reaction, computational methods can be used to model the entire reaction pathway. This involves locating the transition state structure connecting reactants and products. The energy of the transition state determines the activation energy of the reaction. By comparing the activation energies for different possible reaction pathways, the selectivity (e.g., regioselectivity or stereoselectivity) of a reaction can be predicted. For instance, modeling the reaction of this compound with an electrophile would help determine if the reaction occurs preferentially at the ring nitrogen or the hydroxyl oxygen.

These computational predictions provide a theoretical framework for understanding and anticipating the chemical behavior of this compound, guiding synthetic efforts and the design of new molecules with desired properties.

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Pathways

The synthesis of substituted piperidines, including tert-butyl 3-hydroxypiperidine-3-carboxylate, is undergoing a transformation towards greener and more efficient methods. Traditional multi-step syntheses are often plagued by low yields and the use of hazardous reagents. Emerging research focuses on overcoming these limitations through biocatalysis and chemo-enzymatic strategies.

A significant area of development is the use of enzyme-catalyzed reactions, which offer high stereoselectivity under mild conditions. For instance, ketoreductases are being employed for the asymmetric reduction of N-Boc-3-piperidone to produce chiral (S)-N-Boc-3-hydroxypiperidine, a closely related and important intermediate. This biocatalytic approach circumvents the need for costly metal catalysts and harsh reagents, aligning with the principles of green chemistry.

| Synthetic Strategy | Key Features | Potential Advantages |

| Biocatalysis | Use of enzymes (e.g., ketoreductases) | High stereoselectivity, mild reaction conditions, reduced environmental impact. |

| Chemo-enzymatic | Combination of chemical and enzymatic steps | Efficient core synthesis with precise stereochemical control. |

| Cascade Reactions | Multi-step synthesis in a single pot | Improved efficiency, reduced waste, lower operational costs. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in the production of fine chemicals and pharmaceutical intermediates. For this compound and its derivatives, these technologies promise enhanced safety, reproducibility, and scalability.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers superior control over reaction parameters such as temperature, pressure, and mixing. This precise control can lead to higher yields, cleaner reaction profiles, and the ability to safely handle reactive intermediates that would be problematic in traditional batch processes. The synthesis of piperidine (B6355638) analogs can be streamlined into multi-step, continuous processes without the need for isolating intermediates, significantly reducing production time.

Automated synthesis platforms, coupled with high-throughput screening, can accelerate the discovery and optimization of new synthetic routes and novel derivatives. By systematically varying reactants, catalysts, and conditions, these platforms can rapidly identify optimal protocols for synthesizing libraries of functionalized piperidines based on the this compound scaffold. This approach is invaluable for exploring the structure-activity relationships of new compounds in drug discovery and materials science.

Exploration of New Derivatization and Functionalization Strategies

The inherent functionality of this compound, with its protected nitrogen, tertiary alcohol, and ester group, provides a rich platform for chemical modification. Future research will continue to explore novel strategies to derivatize this scaffold, unlocking access to a wider range of complex molecules with unique properties.

Key areas of exploration include:

C-H Functionalization: Direct activation and functionalization of the C-H bonds on the piperidine ring offer a highly efficient way to introduce new substituents without the need for pre-functionalized starting materials. Catalytic methods are being developed to achieve site-selective modifications.

Modification of the Hydroxyl Group: The tertiary hydroxyl group can be a starting point for various transformations. It can be used to introduce nucleophiles following activation, or it can be derivatized into ethers, esters, or other functional groups to modulate the molecule's physicochemical properties.

Ester Group Manipulation: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile handle for amide bond formation, reduction to an alcohol, or conversion to other functional groups. This allows for the attachment of diverse molecular fragments.

These advanced functionalization strategies will enable chemists to fine-tune the molecular architecture, leading to the development of new pharmaceutical candidates, molecular probes, and specialized chemical entities.

Advanced Applications in Material Science and Catalysis

While traditionally valued in medicinal chemistry, the unique structural and chiral properties of this compound and its derivatives are paving the way for applications in material science and asymmetric catalysis.

In material science , piperidine-containing compounds are being investigated as building blocks for novel polymers and functional materials. For example, the diamine functionality that can be derived from this scaffold can react with dicarboxylic acids to form polyamides, analogous to nylon, potentially imbuing the resulting material with unique thermal or mechanical properties. Piperidine derivatives can also act as curing agents for epoxy resins or be incorporated into polymer films to create bioactive materials for applications like controlled drug release or antimicrobial surfaces. biosynce.comnih.gov